4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide
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Overview
Description
4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, which is further connected to a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-fluoro-3-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with different functional groups.
Coupling Reactions: Products are typically biaryl compounds.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-fluorobenzene: Similar structure but lacks the sulfonamide group.
4-bromo-3-fluorotoluene: Similar structure but lacks the sulfonamide group.
4-bromophenyl methyl sulfone: Contains a sulfone group instead of a sulfonamide group.
Uniqueness
4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and halogen atoms, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-(4-fluoro-3-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-11(4-7-13(9)15)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNICZSQLUIALJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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